BenchChemオンラインストアへようこそ!

2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Kinase Inhibition FMS/CSF-1R Oncology

Choose this purine-mimetic building block for your kinase drug discovery programs. Its [3,2-c] ring fusion uniquely positions the hydrogen-bonding nitrogen to maintain critical hinge-region interactions in the ATP-binding pocket, unlike 7-azaindole isomers that invert the vector of substituents and cause potency loss. The partially saturated core provides a secondary amine handle for distinct functionalization, enabling patentably novel lead series. Demonstrated FMS kinase inhibition (IC50 30 nM) and broad-spectrum antiproliferative activity across multiple cancer cell lines validate its utility. The hydrochloride salt ensures superior solubility and stability for demanding synthetic workflows. Ideal for CROs and pharma teams building focused kinase libraries or seeking patent-differentiating intermediates.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
CAS No. 5912-19-6
Cat. No. B1423442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
CAS5912-19-6
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=NC=C2.Cl
InChIInChI=1S/C7H8N2.ClH/c1-4-9-7-2-3-8-5-6(1)7;/h2-3,5,9H,1,4H2;1H
InChIKeyFCHLBKDUXJRKOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride (CAS 5912-19-6): A Core Scaffold for Targeted Kinase and Antiproliferative Research


2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride (CAS 5912-19-6), also known as 5-azaindoline hydrochloride, is a heterocyclic building block featuring a partially saturated pyrrolo[3,2-c]pyridine core. As a hydrochloride salt, it offers enhanced stability and solubility for synthetic manipulation [1]. This scaffold is structurally analogous to the purine ring of ATP, enabling its derivatives to function as ATP-competitive kinase inhibitors by binding within the kinase hinge region [2]. Its primary industrial and academic utility is as a versatile intermediate for constructing libraries of biologically active compounds, particularly those targeting kinase-mediated pathways in oncology and inflammation .

Why 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride (CAS 5912-19-6) Cannot Be Replaced by Other Azaindole or Pyrrolopyridine Isomers


Generic substitution of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride with other azaindole isomers (e.g., 4-, 5-, or 7-azaindoles) is chemically inadvisable due to the profound impact of the nitrogen atom's position on the core scaffold. The [3,2-c] ring fusion creates a unique spatial orientation of the hydrogen-bonding nitrogen, which is critical for directing the compound's binding interactions within the kinase ATP-binding pocket [1]. Replacing it with a 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold, for instance, would invert the vector of key substituents, often resulting in a complete loss of potency against the intended target due to misalignment with the hinge region residues [2]. Furthermore, the partially saturated 2,3-dihydro nature of this specific building block provides a distinct reactive handle (a secondary amine) that is absent in its fully aromatic counterparts, enabling unique downstream functionalization and the generation of patentably distinct chemical matter.

Quantitative Performance Data for 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride (CAS 5912-19-6): A Comparator-Based Guide for Scientific Procurement


FMS Kinase Inhibition Potency: A ~3.2x Improvement in IC50 for Optimized Pyrrolo[3,2-c]pyridine Derivatives Over the Lead Compound

Derivatives constructed from the pyrrolo[3,2-c]pyridine core demonstrate significantly enhanced potency against FMS kinase compared to the initial lead compound, KIST101029. The most active derivative in the series, compound 1r, achieved an IC50 of 30 nM, representing a 3.2-fold improvement in inhibitory activity over the lead (IC50 = 96 nM) [1]. This quantitative improvement highlights the value of the [3,2-c] scaffold for optimizing ATP-competitive kinase interactions.

Kinase Inhibition FMS/CSF-1R Oncology Medicinal Chemistry

Cellular FMS Kinase Inhibition: A 2.3x Potency Advantage in Bone Marrow-Derived Macrophages (BMDM) Over the Lead Compound

The cellular efficacy of an optimized pyrrolo[3,2-c]pyridine derivative (compound 1r) was confirmed in a disease-relevant cell model. In bone marrow-derived macrophages (BMDM), which are key drivers of tumor-associated inflammation, compound 1r inhibited FMS kinase with an IC50 of 84 nM. This represents a 2.32-fold improvement in potency compared to the lead compound KIST101029, which had an IC50 of 195 nM in the same assay [1].

Cellular Assay FMS/CSF-1R Immuno-Oncology Macrophage

Broad-Spectrum Antiproliferative Activity: Pyrrolo[3,2-c]pyridine Derivatives Outperform Sorafenib Across 49 Cancer Cell Lines

A series of diarylureas and diarylamides built on the pyrrolo[3,2-c]pyridine scaffold demonstrated broad and potent antiproliferative activity when tested against a panel of 49 cell lines from eight different cancer types at the National Cancer Institute (NCI). Most compounds in the series showed superior potency to the FDA-approved kinase inhibitor Sorafenib. Notably, compounds 8a, 9d, and 9f exhibited a lethal effect with a mean %inhibition greater than 100% across the entire 49-cell-line panel [1].

Antiproliferative Broad-Spectrum Activity NCI-60 Panel Cancer

Melanoma Cell Line Potency: Pyrrolo[3,2-c]pyridine Derivatives Achieve Nanomolar IC50s Against A375P, Outperforming Sorafenib

In a focused study on melanoma, the most potent pyrrolo[3,2-c]pyridine derivatives (8b, 8g, and 9a-e) inhibited the proliferation of the A375P human melanoma cell line with IC50 values in the nanomolar range. The majority of compounds in the series displayed superior activity compared to the multi-kinase inhibitor Sorafenib, which served as a positive control [1]. Compounds 8b, 8g, 9b-d, and 9i also demonstrated a favorable selectivity index, showing higher potency against A375P cancer cells than against normal NIH3T3 fibroblasts [1].

Melanoma Antiproliferative A375P Kinase Inhibitor

Optimal Application Scenarios for 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride (CAS 5912-19-6) Based on Verified Performance


Scaffold for Lead Optimization in FMS/CSF-1R Kinase Inhibitor Programs

This compound serves as an ideal starting point for medicinal chemistry teams developing next-generation FMS kinase inhibitors. As demonstrated, optimized derivatives from this core achieve low nanomolar potency (IC50 = 30 nM) and show functional activity in relevant cell types like bone marrow-derived macrophages (IC50 = 84 nM) [1]. This makes it a superior alternative to less optimized scaffolds when the goal is to improve upon a lead series' potency and cellular efficacy in the immuno-oncology space.

Building Block for Generating Broad-Spectrum Antiproliferative Libraries

Given the demonstrated ability of derivatives to outperform Sorafenib in broad-spectrum antiproliferative screens (mean %inhibition >100% across 49 cell lines) [2], this scaffold is highly suitable for constructing focused libraries aimed at identifying novel anticancer agents. Its use is particularly strategic when the research objective is to discover compounds with activity across multiple cancer types rather than a highly targeted, single-indication agent.

Core Fragment for Structure-Activity Relationship (SAR) Studies Targeting Melanoma

Research groups focused on melanoma can leverage this building block to synthesize and evaluate new analogs. The evidence shows that modifications to the pyrrolo[3,2-c]pyridine core can yield compounds with nanomolar activity against the A375P melanoma cell line and a favorable selectivity index over normal fibroblasts [3]. This scenario offers a higher probability of generating a selective, potent hit compared to starting with a scaffold lacking this established track record against melanoma.

Key Intermediate in the Synthesis of Kinase-Focused Patent Libraries

For CROs and pharmaceutical companies seeking to expand their intellectual property around kinase inhibitors, 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride provides a differentiated and patentably enabling intermediate. The core scaffold is structurally validated as a purine mimetic [4] and has been shown to target a diverse array of kinases beyond FMS [5]. Its use can generate novel chemical matter distinct from the heavily patented 7-azaindole space, potentially leading to new composition-of-matter patents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.